

Application Notes and Protocols for the Preparation of Sofosbuvir Impurity G

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Compound of Interest

Compound Name: Sofosbuvir impurity G

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Introduction

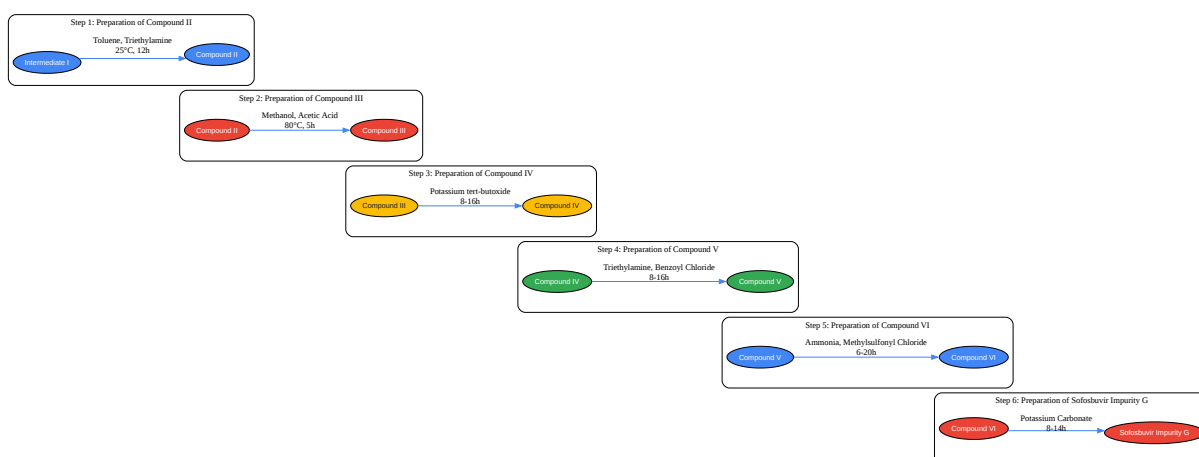
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1][2] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. **Sofosbuvir impurity G** is a diastereoisomer of Sofosbuvir.[3][4] The preparation of high-purity **Sofosbuvir impurity G** is crucial for research and development, particularly for its use as a reference standard in the development and validation of analytical methods to ensure the quality and purity of the active pharmaceutical ingredient (API). These application notes provide a detailed protocol for the chemical synthesis of **Sofosbuvir impurity G** with a purity exceeding 99%.[5]

Chemical Information

Parameter	Value
Compound Name	Sofosbuvir impurity G
Synonyms	(Rp)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
CAS Number	1337482-15-1[3][6]
Molecular Formula	C ₂₂ H ₂₉ FN ₃ O ₉ P[6][7][8]
Molecular Weight	529.45 g/mol [6]
Structure	Diastereoisomer of Sofosbuvir[3][4]

Synthesis Workflow

The following diagram illustrates the six-step synthesis process for preparing **Sofosbuvir impurity G**.



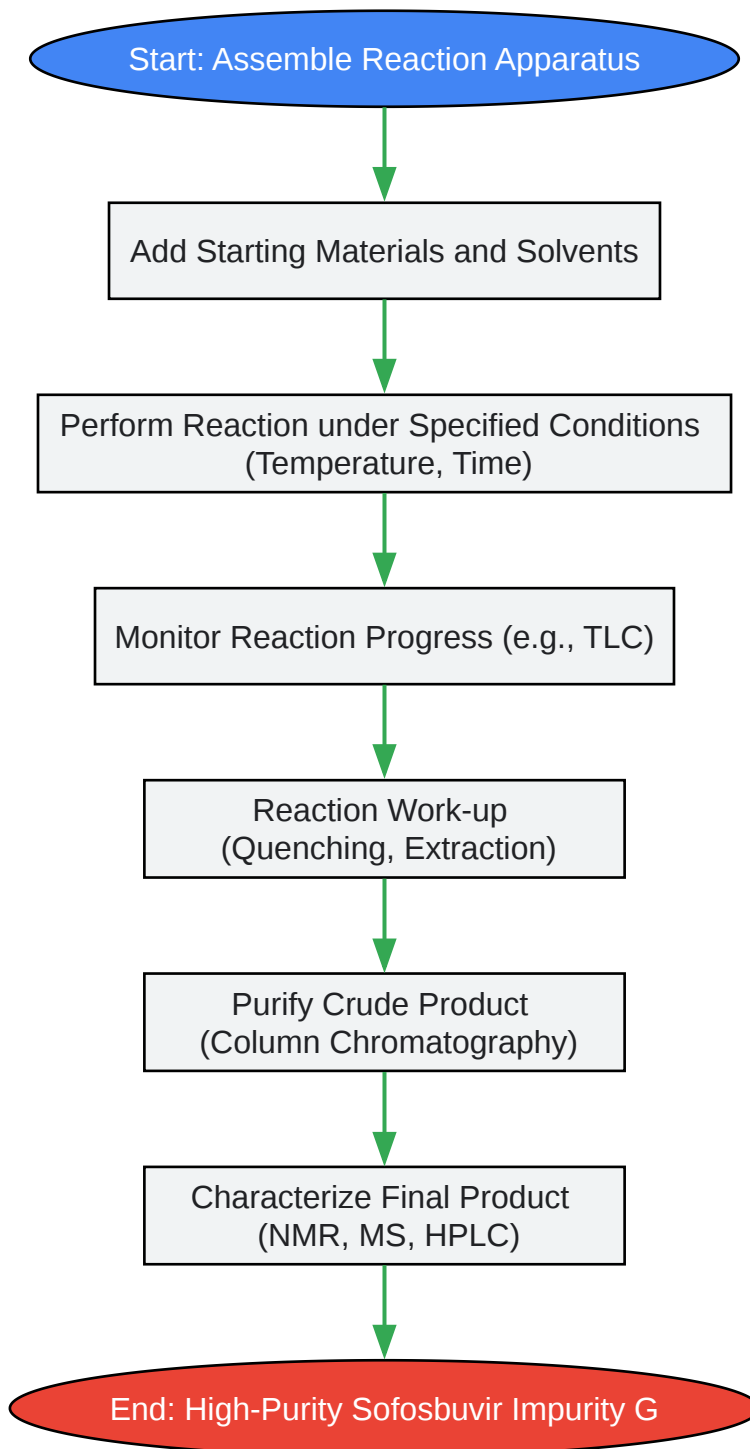
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Caption: Six-step synthesis of **Sofosbuvir Impurity G**.

Experimental Protocols

The following protocols are based on the synthesis method described in patent CN114539337A, which yields a product with a purity of over 99%.^[5]

General Experimental Workflow



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Caption: General laboratory workflow for chemical synthesis.

Step-by-Step Synthesis Protocol

Step 1: Preparation of Compound II

- Dissolve 20g of intermediate I in 200mL of toluene in a suitable reaction vessel.
- Add 13.4g of triethylamine to the solution.
- Stir the reaction mixture at 25°C for 12 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography using a dichloromethane and methanol solvent system to obtain 14.5g of yellow solid II.^[5]

Step 2: Preparation of Compound III

- Dissolve 14.5g of compound II in 145mL of methanol.
- Add 4.9g of acetic acid at room temperature.
- Heat the reaction mixture to 80°C and maintain for 5 hours, monitoring the reaction by TLC.
- After the reaction is complete, evaporate the solvent under reduced pressure.
- Add 200mL of water and cool the mixture in an ice bath.
- Adjust the pH to 8 with a saturated sodium bicarbonate solution.
- Extract the aqueous layer three times with 50mL of dichloromethane each time.
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.^[5]

Step 3: Preparation of Compound IV

- The molar usage ratio of intermediate product III to the alkali (potassium tert-butoxide) is 1:3 to 1:5.
- The reaction is carried out for a duration of 8-16 hours.[\[5\]](#)

Step 4: Preparation of Compound V

- The molar usage ratio of intermediate product IV to the base (triethylamine) is 1:2 to 1:5.
- The molar usage ratio of intermediate product IV to benzoyl chloride is 1:2 to 1:4.
- The reaction is conducted for 8-16 hours.[\[5\]](#)

Step 5: Preparation of Compound VI

- The molar usage ratio of intermediate product V to the base (ammonia water, ammonia-containing methanol, or ammonia-containing ethanol) is 1:2 to 1:12.
- The molar usage ratio of intermediate product V to methylsulfonyl chloride is 1:1 to 1:6.
- The reaction time is 6-20 hours.[\[5\]](#)

Step 6: Preparation of **Sofosbuvir Impurity G**

- The molar usage ratio of intermediate product VI to the alkali (potassium carbonate) is 1:3 to 1:6.
- The reaction is allowed to proceed for 8-14 hours to yield the final product.[\[5\]](#)

Quantitative Data Summary

Step	Starting Material	Reagents /Solvents	Molar/Mass Ratio	Reaction Time	Temperature	Yield
1	Intermediate I (20g)	Toluene (200mL), Triethylamine (13.4g)	I:Triethylamine ≈ 1:1.7	12 hours	25°C	92% (14.5g)[5]
2	Compound II (14.5g)	Methanol (145mL), Acetic Acid (4.9g)	II:Acetic Acid ≈ 1:2.3	5 hours	80°C	-
3	Compound III	Potassium tert-butoxide	III:Base = 1:3 to 1:5	8-16 hours	-	-
4	Compound IV	Triethylamine, Benzoyl Chloride	IV:Base = 1:2 to 1:5, IV:Benzoyl Chloride = 1:2 to 1:4	8-16 hours	-	-
5	Compound V	Ammonia solution, Methylsulfonyl Chloride	V:Base = 1:2 to 1:12, V:Methylsulfonyl Chloride = 1:1 to 1:6	6-20 hours	-	-
6	Compound VI	Potassium Carbonate	VI:Base = 1:3 to 1:6	8-14 hours	-	-

Materials and Equipment

- Chemicals: Intermediate I, Toluene, Triethylamine, Methanol, Acetic Acid, Saturated Sodium Bicarbonate, Dichloromethane, Anhydrous Sodium Sulfate, Potassium tert-butoxide, Benzoyl Chloride, Ammonia solution, Methylsulfonyl Chloride, Potassium Carbonate.

- Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, condenser, separatory funnel, rotary evaporator, column chromatography setup, TLC plates, UV lamp, standard laboratory glassware.

Characterization

The identity and purity of the synthesized **Sofosbuvir impurity G** should be confirmed using appropriate analytical techniques. The patent document provides a nuclear magnetic resonance (NMR) spectrum for the final product.[5] Recommended analytical methods include:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. An RP-HPLC method can be developed for this purpose.[9]
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{31}P , ^{19}F): To elucidate the chemical structure and confirm the diastereomeric identity.

Safety Precautions

This protocol should be carried out by trained laboratory personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This document provides a comprehensive protocol for the preparation of **Sofosbuvir impurity G** for research purposes. The described six-step synthesis is capable of producing the impurity with high purity, making it suitable for use as a reference standard in analytical studies. The provided diagrams and tables offer a clear and concise overview of the synthesis process and the quantitative parameters involved.

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